1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-
Description
The compound "1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-" is a fluorinated benzodioxole derivative characterized by a propanenitrile backbone substituted with difluoro-beta-oxo and benzodioxole moieties. Such structures are often explored for their electronic and steric properties, particularly in medicinal chemistry and materials science. The presence of the benzodioxole ring (a fused bicyclic ether system) and electron-withdrawing groups (e.g., nitrile and difluoro-oxo) may confer unique reactivity, stability, or binding affinity compared to simpler aromatic or aliphatic nitriles.
Properties
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-10(12)15-8-3-1-2-6(9(8)16-10)7(14)4-5-13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFABTCLDLLKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo- (CAS No. 149740-58-9) is a compound with notable biological activity. Its molecular formula is C10H5F2NO3, and it has garnered attention in various fields of research due to its potential therapeutic properties.
Chemical Structure
The compound features a benzodioxole core with a propanenitrile and difluoroketone substituents. This unique structure contributes to its biological activity and interaction with biological systems.
1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo- exhibits several mechanisms of action that can influence cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals, potentially protecting cells from oxidative stress.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, influencing cell proliferation and apoptosis.
Anticancer Activity
A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity. The findings indicated that treatment with varying concentrations resulted in reduced cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HT-29 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of 1,3-benzodioxole-4-propanenitrile against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was found to be effective against Staphylococcus aureus and Escherichia coli at concentrations of 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Safety and Toxicology
While the biological activities of this compound are promising, toxicity assessments are crucial. Preliminary studies suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safety profiles for potential therapeutic applications.
Regulatory Status
The compound is currently classified under various chemical safety assessments. It is essential to monitor its regulatory status as new data emerges regarding its safety and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzophenone Derivatives
Benzophenones, such as benzophenone-1 (BP-1) and benzophenone-3 (BP-3), share aromatic frameworks but lack the benzodioxole and nitrile functionalities. Their UV-absorbing properties and metabolic pathways are well-documented .
Bisphenol Derivatives
Bisphenol A diglycidyl ether (BADGE) and related compounds feature bis(hydroxyphenyl) structures with epoxy groups. The absence of hydroxyl groups in "1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-" suggests reduced estrogenic activity but increased electrophilicity from the nitrile and oxo groups, which could influence toxicity profiles.
Sulfated Glycosaminoglycan Analogs
While unrelated in structure, sulfated hexasaccharides (e.g., GlcNS6S-containing constructs) demonstrate how sulfation patterns alter chemical environments, as seen in NMR chemical shifts . By analogy, the difluoro and oxo substituents in the target compound may similarly perturb electronic environments, affecting spectroscopic signatures or intermolecular interactions.
Electronegativity and Substituent Effects
Studies on group electronegativity (e.g., SnRR’R’’X systems) highlight correlations between substituent electronegativity and chemical shifts .
Data Table: Hypothetical Comparative Properties
Note: Data inferred from analogous compounds due to lack of direct evidence.
Q & A
Q. What are the recommended synthetic routes for 1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-, and what key intermediates should be prioritized?
Methodological Answer: Synthesis typically involves nucleophilic substitution at the nitrile group and oxidation/reduction of the β-oxo moiety. Key intermediates include:
- 2,2-Difluoro-1,3-benzodioxole derivatives : Formed via electrophilic aromatic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) .
- β-Oxo-propanenitrile precursors : Synthesized via Claisen condensation or ketone cyanidation .
Critical Reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and nucleophiles (amines/alcohols for substitution) .
Q. What safety protocols are critical when handling fluorinated benzodioxole derivatives?
Methodological Answer:
Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzodioxole derivatives?
Methodological Answer:
- NMR : NMR identifies fluorine environments; NMR resolves diastereotopic protons near the benzodioxole ring .
- IR Spectroscopy : Detects nitrile (C≡N stretch ~2200 cm) and carbonyl (C=O ~1700 cm) groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data in fluorinated benzodioxole derivatives, particularly regarding diastereotopic fluorine atoms?
Methodological Answer:
- Variable Temperature (VT) NMR : Reduces signal splitting caused by dynamic processes .
- COSY/NOESY : Correlates coupling between fluorine and adjacent protons .
- Computational Modeling (DFT) : Predicts chemical shifts and validates experimental data .
Q. What enzymatic pathways enable defluorination of 2,2-difluoro-1,3-benzodioxole moieties, and how can their activity be optimized?
Methodological Answer:
Q. How does the β-oxo-propanenitrile group influence interactions with biological targets, and what assays validate these effects?
Methodological Answer:
Q. How should researchers address contradictory defluorination rates observed across bacterial strains?
Methodological Answer:
- Variables to Re-examine :
- Growth Conditions : Ensure strains are cultured on toluene, not arginine, to activate toluene dioxygenase .
- Metabolite Interference : Test for pyrogallol accumulation, which inhibits enzyme activity .
- Enzyme Localization : Confirm cytoplasmic vs. membrane-bound enzyme expression via subcellular fractionation .
Q. What computational and experimental methods best predict the electronic properties of fluorinated benzodioxole derivatives?
Methodological Answer:
- DFT Calculations : Model HOMO-LUMO gaps to assess redox potential and charge distribution .
- UV-Vis Spectroscopy : Measure absorption maxima to correlate with electron-withdrawing effects of fluorine .
- Cyclic Voltammetry : Quantify reduction potentials of the nitrile and β-oxo groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
